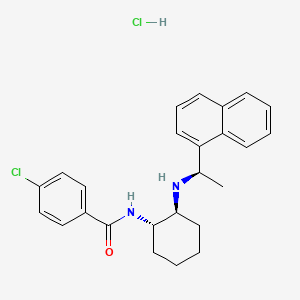![molecular formula C17H16Cl2N4O3S B2909242 5,6-dichloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-3-carboxamide CAS No. 1181459-18-6](/img/structure/B2909242.png)
5,6-dichloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-dichloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-3-carboxamide is a synthetic organic compound featuring a complex chemical structure. This compound belongs to the family of substituted pyridines and is characterized by the presence of multiple functional groups, including chloro groups, a sulfonamide group, and a carboxamide group. The presence of these diverse functional groups contributes to its unique chemical and biological properties, making it an interesting subject of study in various fields of science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach includes:
Amination: : The coupling of the pyridine core with an amino-sulfonamide derivative under controlled conditions, utilizing catalysts such as palladium on carbon or other suitable reagents.
Pyrrolidine Addition: : Introduction of the 1-methylpyrrolidine moiety through nucleophilic substitution reactions, facilitated by base catalysts to promote the formation of the desired Z-isomer.
Industrial Production Methods
Industrial-scale production of this compound may involve optimized synthetic routes to ensure higher yields and purity. Advanced techniques like flow chemistry and automation could be employed to streamline the process. Process optimizations also focus on minimizing waste and reducing the use of hazardous reagents, ensuring environmental compliance.
化学反应分析
Types of Reactions
Oxidation: : This compound may undergo oxidation reactions, particularly at the pyridine ring or the methylpyrrolidine moiety.
Reduction: : Reduction of the sulfonamide group can lead to various derivative products.
Substitution: : Electrophilic and nucleophilic substitution reactions can be performed on the chloro-substituted pyridine ring.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, potassium permanganate.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substituents: : Halogenating agents, organometallic reagents for coupling reactions.
Major Products Formed
Reactions typically yield a range of products depending on the specific conditions:
Oxidation can yield pyridine N-oxide derivatives.
Reduction can result in dechlorinated or sulfonamide-reduced products.
Substitutions can produce diverse derivatives with functional groups replacing the chloro atoms.
科学研究应用
The compound's structure and reactivity make it valuable in several research domains:
Chemistry: : Studying its reactivity and synthesis helps understand complex organic reactions.
Biology: : Its potential as a ligand or inhibitor in enzymatic reactions or as a molecular probe.
Medicine: : Investigating its pharmacological properties, such as potential antiviral, antibacterial, or anticancer activities.
Industry: : Its use in developing new materials, catalysts, or fine chemicals.
作用机制
The exact mechanism by which 5,6-dichloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-3-carboxamide exerts its effects depends on its application. In a biological context, it might interact with specific enzymes or receptors, disrupting their normal function. The compound's binding affinity to target molecules and its ability to induce conformational changes are central to its action mechanism.
相似化合物的比较
Comparison with structurally similar compounds highlights its uniqueness:
Structural Analogues: : Compounds like 5,6-dichloropyridine-3-carboxamide and sulfonylphenyl pyridines share similar cores but lack the specific functional groups that define our compound.
Functional Variations: : Adjustments in the position of chloro groups or alterations in the pyrrolidine structure can result in significantly different chemical and biological properties.
属性
IUPAC Name |
5,6-dichloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N4O3S/c1-23-8-2-3-15(23)22-27(25,26)13-6-4-12(5-7-13)21-17(24)11-9-14(18)16(19)20-10-11/h4-7,9-10H,2-3,8H2,1H3,(H,21,24)/b22-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLUGEVRDAXEBP-JCMHNJIXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1=NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(N=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1CCC/C1=N/S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(N=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2909162.png)
![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2909165.png)

![1-ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine hydrochloride](/img/structure/B2909168.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2909171.png)
![1-(3-nitro-4-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}phenyl)-1-ethanone](/img/structure/B2909172.png)




